molecular formula C6H6F3NOS B8675204 1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol

1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol

Cat. No.: B8675204
M. Wt: 197.18 g/mol
InChI Key: OABNWHHJJMDKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The exact details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-(2-(Trifluoromethyl)thiazol-4-yl)ethanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C6H6F3NOS

Molecular Weight

197.18 g/mol

IUPAC Name

1-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanol

InChI

InChI=1S/C6H6F3NOS/c1-3(11)4-2-12-5(10-4)6(7,8)9/h2-3,11H,1H3

InChI Key

OABNWHHJJMDKIB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the procedure of Example 1, 2-trifluoromethyl-4-thiazolecarboxaldehyde and methyl magnesium bromide were reacted to obtain the desired product with a Rf=0.17 [hexane-ethyl acetate (7-3)].
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hexane ethyl acetate
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